molecular formula C20H15N3O3S B7751740 methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate

methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate

Cat. No.: B7751740
M. Wt: 377.4 g/mol
InChI Key: LPYLVGFGBYWOTJ-UHFFFAOYSA-N
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Description

Methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoate ester, and a cyano group

Preparation Methods

The synthesis of methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

    Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Benzoate Ester: The benzoate ester is formed through esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the pyrimidine derivative with a thiol compound under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or a ligand in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: The compound may be used in the development of new catalysts or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate can be compared with other similar compounds, such as:

    Methyl 3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate: Lacks the cyano group, which may affect its reactivity and biological activity.

    Methyl 3-[(5-cyano-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate: Lacks the phenyl group, which may influence its binding affinity and specificity.

    Methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)aminomethyl]benzoate: Contains an amino group instead of a thioether, which may alter its chemical properties and reactivity.

Properties

IUPAC Name

methyl 3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-26-19(25)15-9-5-6-13(10-15)12-27-20-22-17(14-7-3-2-4-8-14)16(11-21)18(24)23-20/h2-10H,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYLVGFGBYWOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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